molecular formula C20H29N5OS B6752466 N-cyclohexyl-2-(4-imidazol-1-ylpiperidin-1-yl)-N-(1,3-thiazol-2-yl)propanamide

N-cyclohexyl-2-(4-imidazol-1-ylpiperidin-1-yl)-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B6752466
M. Wt: 387.5 g/mol
InChI Key: BVJOXDQEIUVQNJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(4-imidazol-1-ylpiperidin-1-yl)-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and a thiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-cyclohexyl-2-(4-imidazol-1-ylpiperidin-1-yl)-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5OS/c1-16(23-11-7-17(8-12-23)24-13-9-21-15-24)19(26)25(20-22-10-14-27-20)18-5-3-2-4-6-18/h9-10,13-18H,2-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJOXDQEIUVQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C1CCCCC1)C2=NC=CS2)N3CCC(CC3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(4-imidazol-1-ylpiperidin-1-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced via a condensation reaction with an aldehyde or ketone.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone.

    Coupling Reactions: The final compound is obtained by coupling the synthesized intermediates under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(4-imidazol-1-ylpiperidin-1-yl)-N-(1,3-thiazol-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-cyclohexyl-2-(4-imidazol-1-ylpiperidin-1-yl)-N-(1,3-thiazol-2-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(4-imidazol-1-ylpiperidin-1-yl)-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-(4-imidazol-1-ylpiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide
  • N-cyclohexyl-2-(4-imidazol-1-ylpiperidin-1-yl)-N-(1,3-thiazol-2-yl)butanamide

Uniqueness

N-cyclohexyl-2-(4-imidazol-1-ylpiperidin-1-yl)-N-(1,3-thiazol-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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